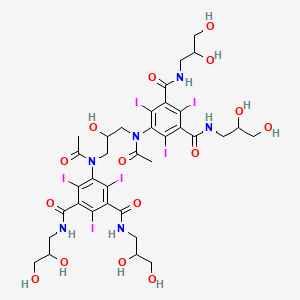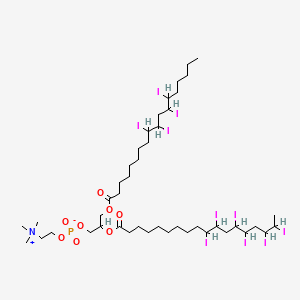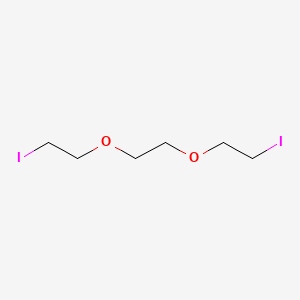
Ipamorelin
Übersicht
Beschreibung
Ipamorelin ist ein synthetisches Pentapeptid, das als selektiver Agonist des Ghrelin/Wachstumshormon-Sekretagog-Rezeptors fungiert. Es ist bekannt für seine Fähigkeit, die Freisetzung von Wachstumshormon aus der Hypophyse zu stimulieren, ohne andere Hormone wie Cortisol signifikant zu beeinflussen .
Wissenschaftliche Forschungsanwendungen
Chemie: Als Modellverbindung für die Untersuchung der Peptidsynthese und -modifikation verwendet.
Biologie: Untersucht für seine Rolle bei der Stimulation der Wachstumshormonfreisetzung und seine Auswirkungen auf das Zellwachstum und den Stoffwechsel.
Industrie: Verwendet bei der Entwicklung von leistungssteigernden Medikamenten und Nahrungsergänzungsmitteln.
Wirkmechanismus
Ipamorelin entfaltet seine Wirkung durch die Bindung an Ghrelin-Rezeptoren im Gehirn, insbesondere an den Wachstumshormon-Sekretagog-Rezeptor (GHS-R1a). Diese Bindung aktiviert die Wachstumshormon-freisetzenden Zellen in der Hypophyse, was zur Freisetzung von Wachstumshormon führt . Im Gegensatz zu anderen Wachstumshormon-Sekretagogen beeinflusst this compound den Cortisol- oder Adrenocorticotrop-Hormon (ACTH)-Spiegel nicht signifikant, was es zu einer selektiveren und kontrollierteren Option für die Wachstumshormonstimulation macht .
Wirkmechanismus
Target of Action
Ipamorelin is a peptide selective agonist of the ghrelin/growth hormone secretagogue receptor (GHS) and a growth hormone secretagogue . It primarily targets the ghrelin receptors in the brain . These receptors play a crucial role in stimulating the growth hormone-releasing cells in the pituitary gland .
Mode of Action
This compound interacts with its targets by mimicking the hormone ghrelin . It binds to ghrelin receptors, which in turn activates the growth hormone-releasing cells in the pituitary gland . This interaction results in a significant increase in the release of growth hormones .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the growth hormone secretion pathway . By stimulating the release of growth hormones, this compound influences various downstream effects. These include the regulation of body composition, body fluids, muscle and bone growth, sugar and fat metabolism, and possibly heart function .
Pharmacokinetics
This compound exhibits dose-proportional pharmacokinetics, with a short terminal half-life of 2 hours . It has a clearance of 0.078 L/h/kg and a volume of distribution at steady-state of 0.22 L/kg . These properties impact the bioavailability of this compound, influencing its efficacy and duration of action .
Result of Action
The action of this compound leads to several molecular and cellular effects. It significantly increases plasma growth hormone (GH) levels in both animals and humans . This increase in growth hormones can lead to increased muscle mass, improved bone density, and decreased fat mass .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other hormones, the overall health status of the individual, and external factors such as diet and exercise can all impact the effectiveness of this compound
Biochemische Analyse
Biochemical Properties
Ipamorelin, like other GHRPs, stimulates the production and release of growth hormone, which plays a crucial role in regulating various physiological processes in the body . This compound specifically targets the ghrelin receptor, promoting the release of growth hormone without affecting cortisol levels .
Cellular Effects
This compound influences cell function by modulating growth hormone levels. This modulation can help alleviate symptoms of metabolic disorders such as insulin resistance and abnormal lipid profiles, contributing to overall health and well-being .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the ghrelin receptor. This binding interaction stimulates the production and release of growth hormone from the pituitary gland .
Metabolic Pathways
This compound is involved in the growth hormone release pathway, where it interacts with the ghrelin receptor to stimulate the production and release of growth hormone .
Vorbereitungsmethoden
Ipamorelin wird durch Festphasenpeptidsynthese (SPPS) synthetisiert, ein Verfahren, das üblicherweise zur Herstellung von Peptiden verwendet wird. Der Prozess umfasst die sequenzielle Addition von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist. Die bei der Synthese von this compound verwendeten Aminosäuren umfassen Aib (α-Aminoisobuttersäure), His (Histidin), D-2-Nal (D-2-Naphthylalanin), D-Phe (D-Phenylalanin) und Lys (Lysin) . Das Endprodukt wird dann vom Harz abgespalten und mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt .
Analyse Chemischer Reaktionen
Ipamorelin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann am Histidinrest auftreten und zur Bildung von Oxo-Histidin führen.
Reduktion: Reduktionsreaktionen sind für this compound weniger verbreitet, können aber die Reduktion von Disulfidbrücken umfassen, falls vorhanden.
Substitution: Substitutionsreaktionen können an den Aminosäureseitenketten auftreten, insbesondere am Lysinrest. Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Dithiothreitol (DTT).
Vergleich Mit ähnlichen Verbindungen
Ipamorelin wird oft mit anderen Wachstumshormon-Sekretagogen wie folgenden verglichen:
Tesamorelin: Ein stabilisiertes Analogon von GHRH, das hauptsächlich zur Behandlung der HIV-assoziierten Lipodystrophie verwendet wird.
MK-677: Eine nicht-peptidische Verbindung, die Ghrelin nachahmt und eine längere Halbwertszeit im Vergleich zu this compound hat. This compound ist einzigartig in seiner hohen Selektivität für die Freisetzung von Wachstumshormon, ohne andere Hormone signifikant zu beeinflussen, was es zu einer bevorzugten Wahl für spezifische therapeutische Anwendungen macht.
Eigenschaften
CAS-Nummer |
170851-70-4 |
|---|---|
Molekularformel |
C38H49N9O5 |
Molekulargewicht |
711.9 g/mol |
IUPAC-Name |
6-amino-2-[[2-[[2-[[2-[(2-amino-2-methylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanamide |
InChI |
InChI=1S/C38H49N9O5/c1-38(2,41)37(52)47-32(21-28-22-42-23-43-28)36(51)46-31(20-25-15-16-26-12-6-7-13-27(26)18-25)35(50)45-30(19-24-10-4-3-5-11-24)34(49)44-29(33(40)48)14-8-9-17-39/h3-7,10-13,15-16,18,22-23,29-32H,8-9,14,17,19-21,39,41H2,1-2H3,(H2,40,48)(H,42,43)(H,44,49)(H,45,50)(H,46,51)(H,47,52) |
InChI-Schlüssel |
NEHWBYHLYZGBNO-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)N)N |
Isomerische SMILES |
CC(C)(C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCCN)C(=O)N)N |
Kanonische SMILES |
CC(C)(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)N)N |
Aussehen |
Solid powder |
Dichte |
1.3±0.1 g/cm3 |
Key on ui other cas no. |
170851-70-4 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Sequenz |
XXXFK |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Ipamorelin; NNC-26-0161; NNC 26-0161; NNC26-0161; NNC-260161; NNC 260161; NNC260161. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![8-Azabicyclo[3.2.1]octane-2-carboxylic acid,8-(3-fluoropropyl)-3-[4-(iodo-123I)phenyl]-, methyl ester, [1R-(exo,exo)]-](/img/structure/B1672037.png)
